molecular formula C15H21NO4 B13079664 Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate

Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate

Cat. No.: B13079664
M. Wt: 279.33 g/mol
InChI Key: ZQMCCYQHWYEVLB-UHFFFAOYSA-N
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Description

Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzoate group, a tert-butoxycarbonyl-protected amino group, and a methyl ester group. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and protective groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate typically involves the following steps:

    Formation of the tert-butoxycarbonyl-protected amine: This is achieved by reacting tert-butyl chloroformate with methylamine in the presence of a base such as triethylamine.

    Esterification: The protected amine is then reacted with methyl 2-bromobenzoate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The use of microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate undergoes various types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Hydrolysis: 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoic acid.

    Reduction: 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its ester and amine functionalities.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate involves its reactivity as an ester and a protected amine. The tert-butoxycarbonyl group serves as a protective group that can be removed under acidic conditions to reveal the free amine, which can then participate in further chemical reactions. The ester group can undergo hydrolysis or reduction, providing versatility in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)acetate): Similar structure but with an acetate group instead of a benzoate group.

    Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)propanoate): Similar structure but with a propanoate group instead of a benzoate group.

    Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)butanoate): Similar structure but with a butanoate group instead of a benzoate group.

Uniqueness

Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate is unique due to the presence of the benzoate group, which imparts distinct reactivity and properties compared to its acetate, propanoate, and butanoate analogs. The benzoate group can participate in aromatic substitution reactions, providing additional synthetic versatility.

Biological Activity

Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate (CAS No. 1823500-47-5) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings, along with data tables summarizing key studies.

  • Molecular Formula : C15H21NO4
  • Molecular Weight : 279.33 g/mol
  • Storage Conditions : Sealed in dry conditions at 2-8°C

Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with tert-butoxycarbonyl (Boc)-protected amines. The Boc group is often used to protect the amine during chemical reactions due to its stability under various conditions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzoate compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Compound MIC (µg/mL) Target Bacteria
Compound A<0.03125Staphylococcus aureus (MRSA)
Compound B1-4Escherichia coli
This compoundTBDTBD

Note: Specific MIC values for this compound are yet to be determined.

Cytotoxicity Studies

Cytotoxicity assays have been employed to evaluate the effects of this compound on various cancer cell lines. Preliminary data suggest that modifications in the molecular structure can lead to varying degrees of cytotoxic effects.

Cell Line IC50 (µM) Remarks
HeLaTBDPotential for further study
A549TBDIndicates selective toxicity

The proposed mechanism of action for compounds like this compound involves interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. Inhibition of these enzymes can lead to cell death in susceptible bacteria.

Case Studies

  • Study on Antibacterial Activity :
    A recent study evaluated a series of benzoate derivatives, including those structurally related to this compound. The results demonstrated broad-spectrum antibacterial activity with minimal inhibitory concentrations (MICs) ranging from <0.03125 µg/mL against Gram-positive bacteria to higher values against Gram-negative strains .
  • Cytotoxicity Evaluation :
    In vitro studies assessed the cytotoxic effects on human cancer cell lines such as HeLa and A549. The findings indicated that certain structural modifications enhanced cytotoxicity, suggesting a potential pathway for developing anticancer agents .

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

methyl 2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16(4)10-11-8-6-7-9-12(11)13(17)19-5/h6-9H,10H2,1-5H3

InChI Key

ZQMCCYQHWYEVLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1C(=O)OC

Origin of Product

United States

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